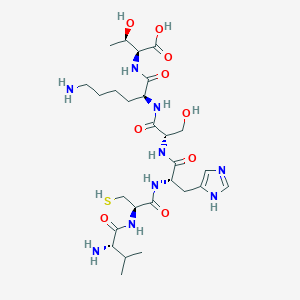![molecular formula C10H6N4OS B12543385 2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile CAS No. 652154-15-9](/img/structure/B12543385.png)
2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile is a heterocyclic compound that features a thiazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile typically involves the reaction of 4-formylpyridine with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-[(4-Carboxypyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile.
Reduction: 2-[(4-Hydroxymethylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole and pyridine moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole and pyridine rings. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-[(4-Hydroxymethylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness
The combination of the thiazole and pyridine rings also contributes to its distinct chemical and biological properties .
Properties
CAS No. |
652154-15-9 |
|---|---|
Molecular Formula |
C10H6N4OS |
Molecular Weight |
230.25 g/mol |
IUPAC Name |
2-[(4-formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C10H6N4OS/c11-4-8-5-13-10(16-8)14-9-3-7(6-15)1-2-12-9/h1-3,5-6H,(H,12,13,14) |
InChI Key |
SBNXUWSYKRZGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C=O)NC2=NC=C(S2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)



![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)




![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
